Fisetinidin chloride
Overview
Description
Fisetinidin chloride is an anthocyanidin, a type of flavonoid pigmentThis compound is naturally found in the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It is structurally similar to fisetin, differing only by an additional hydroxyl group .
Mechanism of Action
Target of Action
Fisetinidin chloride is an anthocyanidin, a type of flavonoid that has been obtained from various natural sources such as the heartwood of Acacia mearnsii and the bark of Rhizophora apiculata . It has been found to interact with several biological targets. One of the primary targets of this compound is the CD38 enzyme . This enzyme plays a crucial role in the regulation of intracellular calcium levels and is involved in various physiological processes.
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, it has been shown to inhibit the activity of the CD38 enzyme . Among twenty flavonoids tested, fisetinidin was found to be the least effective in inhibiting cd38 .
Biochemical Pathways
Fisetin is known to affect pathways related to inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
It’s known that the bioavailability of flavonoids is generally influenced by factors such as their degree of glycosylation and the presence of other dietary components .
Result of Action
This compound has been shown to have antibacterial effects. Specifically, it has been found to inhibit the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . These findings suggest that this compound could potentially be used as a natural antimicrobial agent.
Biochemical Analysis
Biochemical Properties
Fisetinidin chloride has been shown to interact with various biomolecules. It has been found to be the least effective in inhibiting the CD38 enzyme among twenty flavonoids tested . The CD38 enzyme plays a crucial role in the metabolism of cyclic ADP-ribose, a regulator of intracellular calcium levels .
Cellular Effects
This compound has been reported to exhibit antibacterial properties, inhibiting the growth of Staphylococcus albus, S. aureus, B. subtilis ATCC 6633, and Candida albicans . This suggests that this compound can influence cellular function by disrupting bacterial cell metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Its antibacterial activity suggests that it may interfere with essential biochemical pathways in bacteria. For instance, it might inhibit key enzymes, bind to essential biomolecules, or alter gene expression in these organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fisetinidin chloride can be synthesized through the condensation of appropriate phenolic compounds under acidic conditions. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phloroglucinol in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the heartwood of Acacia mearnsii. The extraction process includes solvent extraction followed by purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield leuco-fisetinidin, a colorless compound.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as methylation or acetylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like methyl iodide for methylation and acetic anhydride for acetylation are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco-fisetinidin.
Substitution: Methylated or acetylated derivatives.
Scientific Research Applications
Fisetinidin chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Fisetin
- Quercetin
- Leuco-fisetinidin
- Robinetinidin chloride
Fisetinidin chloride stands out due to its unique combination of hydroxyl groups, which contribute to its specific chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)chromenylium-3,7-diol;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9;/h1-7H,(H3-,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSBVYMMIPVYDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C=C3)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583696 | |
Record name | Fisetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2948-76-7 | |
Record name | Fisetinidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2948-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fisetinidin chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fisetinidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fisetinidin chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2RUJ9T8H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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